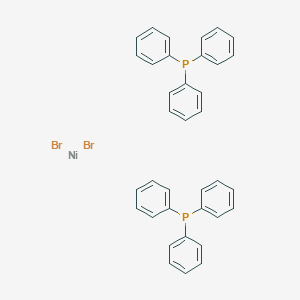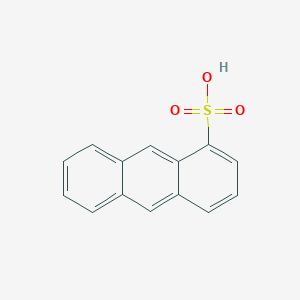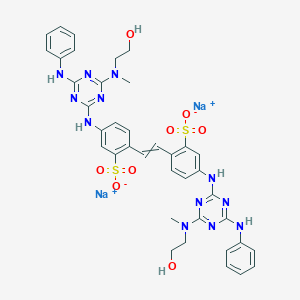
Tinopal 5BM
Overview
Description
Tinopal 5BM, also known as this compound-GX, is a fluorescent whitening agent belonging to the class of optical brighteners. These compounds are primarily used to enhance the appearance of color of fabrics and paper by absorbing ultraviolet light and re-emitting it as visible blue light. This results in a brighter and whiter appearance. This compound is a derivative of cyanuric chloride and diaminostilbene disulfonic acid .
Mechanism of Action
Target of Action
Tinopal 5BM, also known as Tinopal OB CO, is a fluorescent optical brightener . Its primary targets are a wide range of resins used in coating, adhesive, and printing ink applications . It is highly effective in polymer substrates such as engineering plastics, polyesters, polycarbonate, polyamides, acrylics, thermoplastic polyurethane, polyvinylchloride, styrene homo- and copolymers, polyolefins, and other organic substrates .
Mode of Action
This compound interacts with its targets by providing brilliant bluish whitening effects . It has good compatibility with a wide range of resins, excellent heat resistance, and high chemical stability . This interaction results in an intensification of the degree of whiteness in white and pastel tone paints, masking of the yellowish inherent color in clear coats and overprint varnishes, and an increase in the deep tone of black and blue printing inks .
Biochemical Pathways
It is known that this compound operates on the level of light absorption and emission . It absorbs light in the ultraviolet and violet region and re-emits light in the blue region of the spectrum . This shift in wavelength results in a perceived “whitening” effect.
Pharmacokinetics
This compound is soluble in a variety of organic solvents . It has a high chemical stability and excellent heat resistance, which may influence its distribution and stability in various environments .
Result of Action
The result of this compound’s action is a brilliant bluish whitening effect . This is observed in a variety of applications, including the intensification of whiteness in paints, the masking of yellowish color in varnishes, and the enhancement of deep tones in printing inks . It can also be used as a marker to identify voids and uneven coverage in primer and topcoats .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is recommended for indoor use only due to the intrinsic light fastness properties of optical brighteners . Furthermore, if this compound is to be used in combination with a UV absorber, the absorption spectrum of the latter should leave an open window in the near UVA for the optical brightener .
Biochemical Analysis
Cellular Effects
The cellular effects of Tinopal 5BM are not well studied. It is known that this compound provides brilliant bluish whitening effects and has good compatibility in a wide range of resins for coating and printing ink applications .
Molecular Mechanism
It is known to exert its effects at the molecular level, providing excellent heat resistance, high chemical stability, and brilliant bluish whitening effects .
Transport and Distribution
It is known that this compound is readily soluble in organic solvents and features good compatibility in various substrates .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tinopal 5BM involves the reaction of cyanuric chloride with diaminostilbene disulfonic acid. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the proper formation of the desired product. The reaction is facilitated by the presence of a base, such as sodium hydroxide, which helps in the deprotonation of the diaminostilbene disulfonic acid, allowing it to react with cyanuric chloride.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed under controlled temperature and pressure conditions. The reaction mixture is then subjected to purification processes, such as filtration and crystallization, to obtain the pure product. The final product is usually in the form of a powder, which is then packaged for distribution .
Chemical Reactions Analysis
Types of Reactions: Tinopal 5BM undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, especially when exposed to strong oxidizing agents. This can lead to the degradation of the compound and loss of its whitening properties.
Reduction: Reduction reactions are less common for this compound, but it can be reduced under specific conditions, leading to changes in its chemical structure.
Substitution: this compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups. This can be used to modify its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions typically occur under acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride can be used, often under basic conditions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonic acid derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Tinopal 5BM has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in groundwater studies due to its fluorescent properties.
Biology: Employed in various staining techniques to enhance the visibility of biological samples under a microscope.
Medicine: Investigated for its potential use in diagnostic imaging due to its ability to fluoresce under ultraviolet light.
Industry: Widely used in the textile and paper industries to improve the brightness and whiteness of products.
Comparison with Similar Compounds
Tinopal CBS-X: Another optical brightener with similar applications but different chemical structure and properties.
Tinopal OB: A fluorescent whitening agent with excellent heat resistance and compatibility with various substrates.
Comparison:
Tinopal 5BM vs. Tinopal CBS-X: this compound has a higher solid-water distribution coefficient, making it more effective in certain applications, such as groundwater tracing.
This compound vs. Tinopal OB: Tinopal OB is more suitable for applications requiring high heat resistance and compatibility with a wide range of resins.
This compound stands out due to its specific chemical structure, which provides unique fluorescent properties and makes it highly effective in various industrial and scientific applications.
Properties
CAS No. |
13863-31-5 |
|---|---|
Molecular Formula |
C38H40N12O8S2.2Na C38H40N12Na2O8S2 |
Molecular Weight |
902.9 g/mol |
IUPAC Name |
disodium;5-[[4-anilino-6-[2-hydroxyethyl(methyl)amino]-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-[2-hydroxyethyl(methyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C38H40N12O8S2.2Na/c1-49(19-21-51)37-45-33(39-27-9-5-3-6-10-27)43-35(47-37)41-29-17-15-25(31(23-29)59(53,54)55)13-14-26-16-18-30(24-32(26)60(56,57)58)42-36-44-34(40-28-11-7-4-8-12-28)46-38(48-36)50(2)20-22-52;;/h3-18,23-24,51-52H,19-22H2,1-2H3,(H,53,54,55)(H,56,57,58)(H2,39,41,43,45,47)(H2,40,42,44,46,48);;/b14-13+;; |
InChI Key |
RBKRQKAUVPMNKG-QDBORUFSSA-N |
SMILES |
CN(CCO)C1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)N(C)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6.[Na+].[Na+] |
Isomeric SMILES |
CN(CCO)C1=NC(=NC(=N1)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)N(C)CCO)S(=O)(=O)O)S(=O)(=O)O)NC6=CC=CC=C6.[Na].[Na] |
Canonical SMILES |
CN(CCO)C1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)N(C)CCO)S(=O)(=O)O)S(=O)(=O)O)NC6=CC=CC=C6.[Na].[Na] |
Key on ui other cas no. |
13863-31-5 |
physical_description |
Other Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What does the differential binding of Tinopal 5BM to Cercospora nicotianae and Neurospora crassa suggest about their cell wall regeneration?
A: While both fungal species showed increased this compound binding over time, indicating cell wall regeneration, electron microscopy revealed variations in wall structure between the two. [] This suggests that despite both fungi producing β-linked polysaccharides detectable by this compound, there might be differences in the composition or organization of other cell wall components. Further research using complementary techniques would be needed to elucidate these differences.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


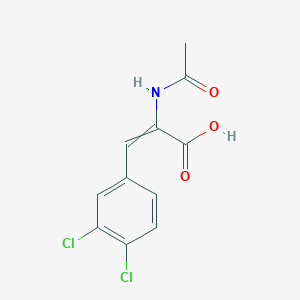
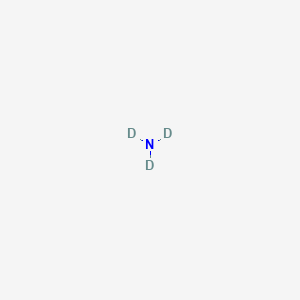
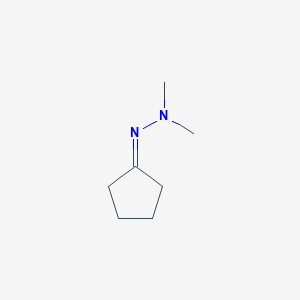
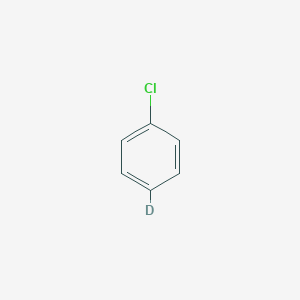
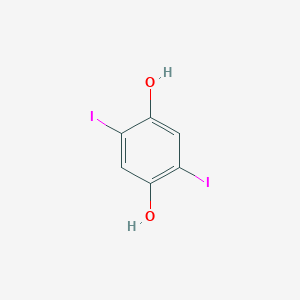
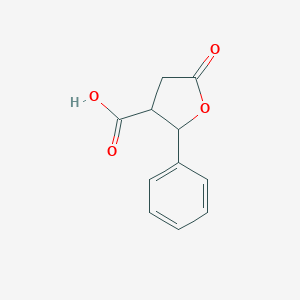
![4-[[(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol)-4-yl]azo]-3-hydroxy-1-naphthalenesulfonic acid](/img/structure/B76843.png)
![22-Ethyl-7,11,15-trihydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B76844.png)

